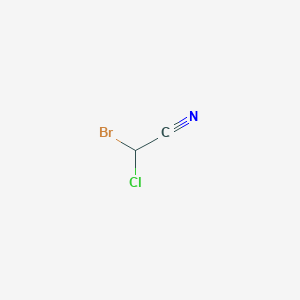

Bromochloroacetonitrile

描述

Bromochloroacetonitrile is an organic compound with the chemical formula C₂HBrClN . It is a colorless to yellow liquid that is slightly soluble in water and has a boiling point of approximately 125-130°C . This compound is known to be a disinfection byproduct formed during the chlorination of water containing natural organic materials . It has been identified as a potential environmental and health hazard due to its mutagenic and cytotoxic properties .

准备方法

Synthetic Routes and Reaction Conditions: Bromochloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the chlorination of water. The reaction of chlorine with natural organic materials and bromide ions present in the water leads to the formation of various halogenated acetonitriles, including this compound .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Hydrolysis: In the presence of water and strong acids, this compound can hydrolyze to form hazardous vapors and fumes.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

Acids and Bases: Strong acids and bases are often used to facilitate hydrolysis and other reactions involving this compound.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include substituted acetonitriles.

Hydrolysis Products: Hydrolysis typically results in the formation of carboxylic acids and halide ions.

科学研究应用

Chemical Synthesis

Bromochloroacetonitrile is primarily used as a chemical intermediate in the synthesis of various organic compounds. It can be synthesized through several methods, including:

- Bromination of Chloroacetonitrile : This method involves the reaction of chloroacetonitrile with bromine to yield BCAN .

- Reaction with Cyanoacetic Acid : A mixture of N-bromosuccinimide and N-chlorosuccinimide reacts with cyanoacetic acid to produce BCAN .

These synthetic pathways are crucial for producing other halogenated compounds used in pharmaceuticals and agrochemicals.

Toxicological Studies

BCAN has been extensively studied for its toxicological effects, particularly in the context of environmental health. Research indicates that it can induce various biological responses:

- Carcinogenic Potential : In experimental studies, BCAN has been administered to mice to assess its potential carcinogenicity. Results indicated an increased incidence of lung tumors in treated groups compared to controls .

- Developmental Toxicity : BCAN has been linked to malformations and embryolethality in developmental studies involving animal models .

Environmental Monitoring

BCAN is also significant in environmental science, particularly as a disinfection byproduct in drinking water treatment processes. Its formation during chlorination processes poses potential health risks:

- Formation in Water Sources : Studies have shown that BCAN can form when chlorinated drinking water interacts with organic matter. Monitoring its levels helps assess water quality and safety .

- Indicator Compound : BCAN serves as an indicator for the presence of other halogenated acetonitriles, which are emerging contaminants of concern in water sources .

Case Study 1: Toxicity Assessment

A study investigated the toxicity of various halogenated acetonitriles, including BCAN, on female strain A/J mice. The results indicated that BCAN administration led to significant tumor development when compared to control groups, highlighting its potential carcinogenic effects .

Case Study 2: Environmental Impact

Research conducted on the Yuqiao reservoir showed that sunlight exposure significantly attenuated the formation potential of this compound during water treatment processes. This finding emphasizes the importance of understanding environmental factors influencing contaminant levels in drinking water .

Data Table: Summary of Toxicological Effects

| Compound | Study Type | Key Findings |

|---|---|---|

| This compound | Carcinogenicity Study | Increased lung tumors in treated mice |

| Chloroacetonitrile | Developmental Toxicity | Induced malformations and embryolethality |

| Dichloroacetonitrile | Toxicity Assessment | Higher toxicity levels observed compared to controls |

作用机制

Bromochloroacetonitrile exerts its effects primarily through its ability to induce DNA strand breakage and mutagenesis . It acts as a direct-acting mutagen, causing damage to the genetic material of cells. This compound can also induce the production of reactive oxygen species, leading to oxidative stress and cytotoxicity . The molecular targets include DNA and various cellular pathways involved in oxidative stress response .

相似化合物的比较

- Dichloroacetonitrile

- Trichloroacetonitrile

- Dibromoacetonitrile

Comparison: Bromochloroacetonitrile is unique due to its specific halogenation pattern, which includes both bromine and chlorine atoms. This dual halogenation can influence its reactivity and toxicity compared to other halogenated acetonitriles. For instance, dichloroacetonitrile and trichloroacetonitrile contain only chlorine atoms, while dibromoacetonitrile contains only bromine atoms . The presence of both bromine and chlorine in this compound may result in different environmental behaviors and health impacts .

生物活性

Bromochloroacetonitrile (BCN) is a halogenated organic compound that has garnered attention due to its potential biological activities, particularly in the context of toxicology and carcinogenicity. This article provides a comprehensive overview of the biological activity of this compound, including its mutagenic effects, toxicological studies, and metabolic pathways.

This compound is synthesized through various methods, including the reaction of N-bromosuccinimide with N-chlorosuccinimide in the presence of cyanoacetic acid. It can also be produced by brominating chloroacetonitrile with bromine .

2.1 Mutagenic Activity

Research indicates that this compound exhibits mutagenic properties. In bacterial assays, it has been shown to induce mutations, which raises concerns about its potential as a carcinogen .

2.2 Carcinogenic Studies

In a long-term study involving female NJ mice, this compound was administered at doses of 10 mg/kg body weight three times per week for eight weeks. The results indicated that 10 out of 32 treated mice developed lung tumors, suggesting a significant association with tumorigenesis compared to controls .

3.1 Acute Toxicity

Acute toxicity studies have determined the lethal dose (LD50) for this compound in rodents. For instance, rats exhibited signs of toxicity such as ataxia and respiratory depression at doses ranging from 116 mg/kg body weight .

3.2 Chronic Toxicity

Chronic exposure studies have shown that daily administration of this compound leads to increased liver weights and altered serum chemistry parameters in rats. Notably, relative liver weights were significantly elevated at doses as low as 12 mg/kg body weight per day, indicating hepatotoxic effects .

4. Metabolism and Excretion

This compound undergoes extensive metabolism in laboratory animals. Studies demonstrate that approximately 13% of an administered dose is excreted as thiocyanate within 24 hours, suggesting that it is metabolized via oxidative dehalogenation processes . The primary metabolic pathway involves cytochrome P-450 enzymes, leading to the formation of halocyanomethanols which are further processed into less toxic metabolites .

5. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Lung Tumors : In a controlled study, groups of mice treated with this compound showed a statistically significant increase in lung tumors compared to controls, indicating its potential as a carcinogenic agent .

- Toxicity Assessment : A study assessing the effects on liver function revealed significant increases in liver weights and alterations in biochemical markers after chronic exposure to this compound .

6. Summary Table of Findings

属性

IUPAC Name |

2-bromo-2-chloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClN/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWPPNAUMLRKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClN | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021500 | |

| Record name | Bromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromochloroacetonitrile is a colorless liquid. (NTP, 1992) | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

138-140 °C | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.68 | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

83463-62-1 | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloroacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83463-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083463621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83463-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHY3J1BBQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。